molecular formula C16H28S B010105 3-Dodecylthiophene CAS No. 104934-53-4

3-Dodecylthiophene

Cat. No. B010105
M. Wt: 252.5 g/mol
InChI Key: RFKWIEFTBMACPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of poly(3-dodecylthiophene) primarily involves electrochemical methods, where the monomer undergoes polymerization under controlled conditions. Studies have shown that the electrochemical polymerization process is influenced by the monomer's structure, where it predominantly attacks at the 2-position of the thiophene ring, leading to specific propagation mechanisms and polymer characteristics (Sato & Morii, 1991). Copolymerization with other thiophene derivatives has also been explored to enhance conductivity and solubility, indicating the versatility of 3-dodecylthiophene in forming various polymeric structures (Sato, Shimizu, & Yamauchi, 1990).

Molecular Structure Analysis

The molecular dynamics and crystalline structure of poly(3-dodecylthiophene) have been extensively studied using molecular simulation techniques. These studies provide insights into the crystalline arrangement and how thermal agitation affects the main chains and side chains, offering a better understanding of the material's structural properties under different conditions (Chen & Lee, 1995).

Chemical Reactions and Properties

Poly(3-dodecylthiophene) undergoes various chemical reactions that influence its electrical and optical properties. The introduction of different side chains or conducting segments can significantly alter its characteristics, such as improving its electrochemical stability and modifying its absorption and emission properties. This adaptability highlights the potential of 3-dodecylthiophene-based polymers in electronic applications (Geng, Tajima, & Hashimoto, 2011).

Physical Properties Analysis

The physical properties of poly(3-dodecylthiophene), such as thermal stability, charge carrier mobility, and photoluminescence, are crucial for its application in devices. Regioregular poly(3-dodecylthiophene) demonstrates significant structural order, affecting its optical properties and enhancing its stability and performance in electronic devices (Pichler, Friend, Murray, Holmes, & Moratti, 1994).

Chemical Properties Analysis

The electroactivity, conductivity, and morphology of poly(3-dodecylthiophene) are influenced by its synthesis conditions and chemical structure. The copolymerization and nanostructuring of 3-dodecylthiophene can lead to materials with high conductivity and specific morphologies suitable for electronic applications. These properties are tailored through chemical modifications and control over the polymerization process, emphasizing the material's adaptability and potential for innovation in material science (Massoumi, Omidi, Vessally, & Entezami, 2014).

Scientific Research Applications

  • Synthesis of Nanoparticles : 3-DDT-co-2,2′-bithiophene copolymers are utilized in the synthesis of nanoparticles. Their electroactivity, conductivity, and morphology are studied using various techniques (Massoumi, Omidi, Vessally, & Entezami, 2014).

  • Electrochemical Properties : Films of 3-Dodecylthiophene can be synthesized electrochemically. These are used to study the electrochemical properties of regioregular head-to-tail polymers (Skompska, 2000).

  • Nonisothermal Crystallization Research : Poly(3-dodecylthiophene) (P3DDT) is used to study nonisothermal crystallization behavior and crystallization activation energies (Qiao, Wang, Zhao, Mo, & Hongfang, 2000).

  • Nanocomposite Formation : Poly(3-dodecylthiophene) (PT 12) fills porous silicon matrixes, resulting in high-quality nanocomposites with good mechanical properties (Errien et al., 2003).

  • Photovoltaic Device Performance : Understanding the morphology transition mechanisms and crystallization kinetics of P3DDT provides guidelines for optimizing processing parameters and enhancing the performance of photovoltaic devices (Xu et al., 2011).

  • Solid Phase Microextraction : Poly(3-dodecylthiophene) is employed for preconcentration and analysis of neutral environmental species in solid phase microextraction (Yates et al., 2002).

  • Optical Applications : 3-Dodecylthiophene can be grown into porous silicon layers for structures like active optical guides (Errien, Froyer, Louarn, & Retho, 2005).

properties

IUPAC Name

3-dodecylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28S/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-17-15-16/h13-15H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKWIEFTBMACPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

104934-53-4
Record name Poly(3-dodecylthiophene)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104934-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40369961
Record name 3-Dodecylthiophene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Dodecylthiophene

CAS RN

104934-52-3
Record name 3-Dodecylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Dodec-1-yl)thiophene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Heterocycles can also be easily included in the copolymer chain. The literature records the preparation of an insoluble cyano-substituted alternating polymer derived from thiophene-2,5-diacetonitrile and thiophene-2,5-dicarboxaldehyde (Kossmehl, G. Ber. Bunsenges. Phys. Chem., 1979, 83, 417) and copolymers based on the thiophene-2,5-dicarboxaldehyde and 2,5-dimethoxyterephthaldehyde (H. Horhold, Z. Chem., 1972, 12). The bischloromethylation of 3-dodecylthiophene gave the unstable product (17), which was immediately treated with cyanide to give the bisnitrile (18). Alternatively, the bis-aldehyde (19) can be synthesized from (17) in 3 steps in an analogous fashion to before. Condensation of (18) with (7) gave a purple polymer (onset of absorbance of 670 nm).
[Compound]
Name
Heterocycles
Quantity
0 (± 1) mol
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reactant
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[Compound]
Name
cyano-substituted
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a freshly prepared dodecylmagnesium bromide (from 45 mmoles of dodecyl bromide and 45 mmoles of magnesium) in anhydrous diethyl ether (100 ml) was added 3-bromothiophene (45 mmoles) in diethyl ether (25 ml) at ambient temperature under argon and then bis-(1,2-diphenylphosphino)ethane nickel (II) chloride (0.25 g) was added. The reaction mixture was stirred overnight at ambient temperature and then hydrolyzed with ice and saturated aqueous ammonium chloride. The aqueous layer was extracted with diethyl ether (3×25 ml) and the organic phases were combined, washed with water (3×25 ml), dried over anhydrous magnesium sulfate and concentrated in vacuo. The crude product was purified by distillation in vacuo and then flash chromatography to afford the desired product.
Quantity
45 mmol
Type
reactant
Reaction Step One
Quantity
45 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
bis-(1,2-diphenylphosphino)ethane nickel (II) chloride
Quantity
0.25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,930
Citations
LS Swanson, J Shinar, K Yoshino - Physical review letters, 1990 - APS
The X-band optically detected magnetic resonance of poly (3-hexylthiophene) and poly (3-dodecylthiophene) films and solutions are described and discussed. The photoluminescence-…
Number of citations: 194 journals.aps.org
JZ Niu, G Cheng, Z Li, H Wang, S Lou, Z Du… - Colloids and Surfaces A …, 2008 - Elsevier
… The poly (3-dodecylthiophene) (P3DDT) used in this report was purchased from Aldrich, which has a typical regioregularity between 90% and 93%. Fig. 1 shows the repeat unit of …
Number of citations: 17 www.sciencedirect.com
V Causin, C Marega, A Marigo, L Valentini… - …, 2005 - ACS Publications
The crystallization and melting behavior of poly(3-butylthiophene) (P3BT), poly(3-octylthiophene) (P3OT), and poly(3-dodecylthiophene) (P3DDT) were studied. The equilibrium melting …
Number of citations: 171 pubs.acs.org
M Sato, H Morii - Macromolecules, 1991 - ACS Publications
… aspects of electrochemically prepared poly(3-dodecylthiophene) (PDDT) are investigated … of the electrochemical polymerization of 3-dodecylthiophene by using data on fractions of the …
Number of citations: 215 pubs.acs.org
PB Logsdon, J Pfleger, PN Prasad - Synthetic metals, 1988 - Elsevier
… The first step is the Grignard synthesis of 3-dodecylthiophene [9]. 2,5Diiodo-3-dodecylthiophene was then prepared by reacting 3-dodecylthiophene with iodine in the presence of 50% …
Number of citations: 148 www.sciencedirect.com
W Gomulya, JMS Rios, V Derenskyi, SZ Bisri, S Jung… - Carbon, 2015 - Elsevier
We report on the investigation of the temperature effect on the selective dispersion of single-walled carbon nanotubes (SWNTs) by Poly(3-dodecylthiophene-2,5-diyl) wrapping. The …
Number of citations: 46 www.sciencedirect.com
M Skompska - Electrochimica acta, 2000 - Elsevier
… Poly(3-dodecylthiophene) films were synthesised electrochemically from a propylene … carried out during potentiodynamic polymerisation of 3-dodecylthiophene (by cyclic voltammetry) …
Number of citations: 37 www.sciencedirect.com
M Sato, T Shimizu, A Yamauchi - Die Makromolekulare Chemie, 1990 - Wiley Online Library
3‐Dodecylthiophene (1a) and 3‐methylthiophene (1b) were copolymerized electrochemically. The visible and IR spectra of the neutral copolymers prove the copolymers to be of …
Number of citations: 41 onlinelibrary.wiley.com
M Sato, S Tanaka, K Kaeriyama - … Chemistry and Physics, 1987 - Wiley Online Library
… Electrochemical polymerization: PDDT film: were prepared by electrochemical polymerization of 3-dodecylthiophene in nitrobenzene. The polymerization vessel was a one-…
Number of citations: 100 onlinelibrary.wiley.com
C Wang, L Qian, W Xu, S Nie, W Gu, J Zhang, J Zhao… - Nanoscale, 2013 - pubs.rsc.org
In this work, a simple and rapid method to selectively sort semiconducting-SWCNTs (sc-SWCNTs) with large diameters using regioregular poly(3-dodecylthiophene) (rr-P3DDT) is …
Number of citations: 53 pubs.rsc.org

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